

An In-depth Technical Guide to Methyl 4-iodobutanoate: Properties, Structure, and Synthesis

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Compound of Interest

Compound Name: Methyl 4-iodobutanoate

Cat. No.: B082882

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of **methyl 4-iodobutanoate**, a halogenated ester of interest in organic synthesis. Due to the limited availability of direct experimental data for **methyl 4-iodobutanoate**, this guide focuses on its fundamental chemical structure, a probable synthetic route, and the properties of its closely related precursors, methyl 4-bromobutanoate and methyl 4-chlorobutanoate. Detailed experimental protocols for the synthesis of the title compound via the Finkelstein reaction are provided, along with key data for its precursors to serve as a valuable reference for researchers.

Introduction

Methyl 4-iodobutanoate is an organic compound with the molecular formula $C_5H_9IO_2$. As a functionalized alkyl iodide, it holds potential as a valuable building block in organic synthesis, particularly in reactions where an iodinated alkyl chain is required for the formation of carbon-carbon or carbon-heteroatom bonds. The terminal iodide is a good leaving group, making it susceptible to nucleophilic substitution reactions. Despite its potential utility, specific experimental data on the physicochemical properties and spectroscopic analysis of **methyl 4-iodobutanoate** are not widely available in the scientific literature. This guide aims to bridge this gap by providing a detailed theoretical structure, a reliable synthetic pathway, and comparative data from its more common bromo- and chloro-analogs.

Chemical Structure

The structure of **methyl 4-iodobutanoate** consists of a four-carbon butanoate chain with a methyl ester at one end and an iodine atom at the C4 position.

- IUPAC Name: **methyl 4-iodobutanoate**
- Molecular Formula: C₅H₉IO₂
- SMILES: COC(=O)CCCI
- InChI Key: InChI=1S/C5H9IO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3

Physicochemical Properties

Direct experimental data for the physicochemical properties of **methyl 4-iodobutanoate** are not readily available. However, the properties of its precursors, methyl 4-bromobutanoate and methyl 4-chlorobutanoate, are well-documented and provide a useful reference.

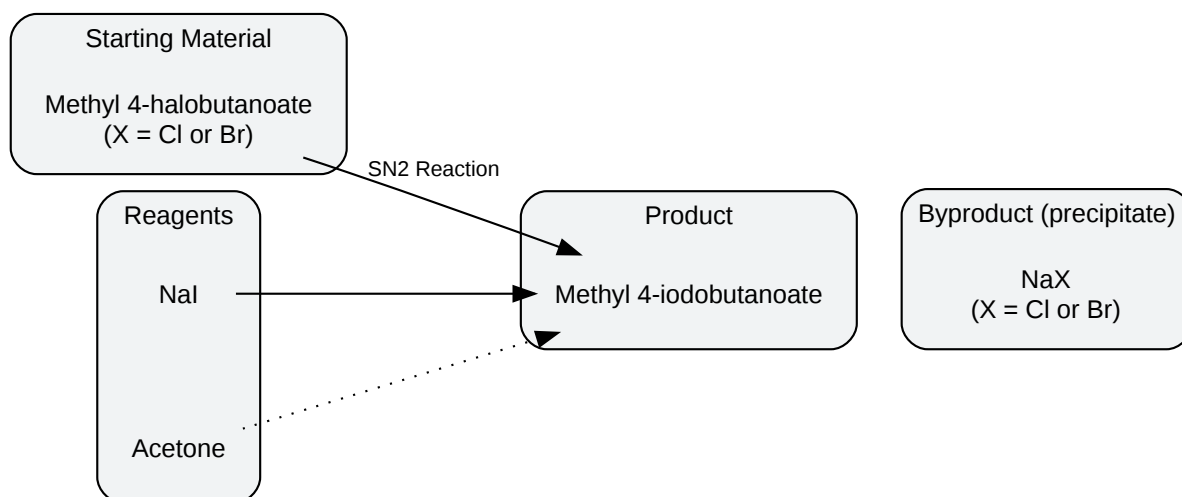
Property	Methyl 4-bromobutanoate	Methyl 4-chlorobutanoate
CAS Number	4897-84-1[1][2]	3153-37-5[3][4][5]
Molecular Formula	C ₅ H ₉ BrO ₂ [2][6]	C ₅ H ₉ ClO ₂ [3][4]
Molecular Weight	181.03 g/mol [6]	136.58 g/mol [3][4][5]
Boiling Point	186-187 °C[2][7]	175-176 °C[3][5][8]
Density	1.434 g/mL at 25 °C[2]	1.12 g/mL at 25 °C[3][5]
Refractive Index (n _{20/D})	1.4620[2]	1.433[3][5]
Solubility	Insoluble in water.[7]	Slightly soluble in water.[3][8]
Appearance	Clear colorless to pale yellow liquid.[2][9]	Colorless transparent liquid.[3]

Synthesis of Methyl 4-iodobutanoate

A common and efficient method for the synthesis of alkyl iodides from alkyl chlorides or bromides is the Finkelstein reaction.[10][11] This nucleophilic substitution reaction involves treating an alkyl halide with an excess of an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone.[10][11] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.[10]

Proposed Synthetic Pathway

The synthesis of **methyl 4-iodobutanoate** can be readily achieved by reacting either methyl 4-chlorobutanoate or methyl 4-bromobutanoate with sodium iodide in acetone.



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Caption: Proposed synthesis of **methyl 4-iodobutanoate** via the Finkelstein reaction.

Experimental Protocol: Finkelstein Reaction

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

- Methyl 4-bromobutanoate (or methyl 4-chlorobutanoate)

- Sodium iodide (NaI), anhydrous
- Acetone, anhydrous
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Diatomaceous earth (for filtration)
- Diethyl ether
- Saturated aqueous sodium thiosulfate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 to 2.0 molar equivalents relative to the starting alkyl halide).
- **Addition of Solvent and Substrate:** Add anhydrous acetone to the flask to dissolve the sodium iodide. To this solution, add methyl 4-bromobutanoate or methyl 4-chlorobutanoate (1.0 molar equivalent).
- **Reaction:** Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The

formation of a white precipitate (NaCl or NaBr) indicates that the reaction is proceeding.^[10]
The reaction is typically complete within a few hours.

- Workup:
 - Cool the reaction mixture to room temperature.
 - Remove the acetone using a rotary evaporator.
 - Partition the residue between diethyl ether and water.
 - Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation to obtain pure **methyl 4-iodobutanoate**.

Spectroscopic Data of Precursors

While specific spectroscopic data for **methyl 4-iodobutanoate** is not readily available, the data for its precursors are provided below for reference.

¹H NMR Data

- Methyl 4-bromobutyrate (¹H NMR):
 - A typical spectrum would show a singlet for the methyl ester protons (O-CH₃) around 3.68 ppm.
 - A triplet for the methylene protons adjacent to the bromine (Br-CH₂) around 3.44 ppm.

- A triplet for the methylene protons adjacent to the carbonyl group (C(=O)-CH₂) around 2.51 ppm.
- A quintet for the central methylene protons (-CH₂-) around 2.17 ppm.[\[12\]](#)
- Methyl 4-chlorobutanoate (¹H NMR):
 - The spectrum is similar to the bromo analog, with characteristic peaks for the different proton environments.

¹³C NMR Data

- Methyl 4-bromobutyrate (¹³C NMR):
 - Expected chemical shifts would be approximately 172.96 ppm (C=O), 51.70 ppm (O-CH₃), 32.66 ppm, 32.19 ppm, and 27.70 ppm for the methylene carbons.[\[12\]](#)

IR Spectroscopy

- Methyl 4-bromobutyrate (IR):
 - A strong absorption band around 1738 cm⁻¹ is characteristic of the C=O stretch of the ester group.[\[12\]](#)

Reactivity and Applications

Methyl 4-iodobutanoate is expected to be a reactive alkylating agent. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This property makes it a useful intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries, similar to its bromo and chloro counterparts.[\[1\]](#)[\[2\]](#)[\[13\]](#) For instance, it can be used to introduce a four-carbon ester-containing chain onto various nucleophiles such as amines, thiols, and carbanions.

Safety Information

Specific safety data for **methyl 4-iodobutanoate** is not available. However, based on the properties of its precursors, it should be handled with care.

- Methyl 4-bromobutyrate is irritating to the eyes, respiratory system, and skin.[\[7\]](#)

- Methyl 4-chlorobutyrate is also an irritant to the eyes, respiratory system, and skin.[3]

It is reasonable to assume that **methyl 4-iodobutanoate** will have similar or potentially greater irritant properties. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data for **methyl 4-iodobutanoate** is scarce, this technical guide provides essential information on its structure, a reliable and detailed synthetic protocol via the Finkelstein reaction, and a comparative analysis of its chemical and physical properties based on its more common halogenated precursors. The information presented here serves as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling them to synthesize and utilize this versatile chemical intermediate in their work. Further experimental investigation into the properties and reactivity of **methyl 4-iodobutanoate** is warranted to fully explore its potential in synthetic chemistry.

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